GSK2194069 is a potent and selective inhibitor of the β-ketoacyl reductase (KR) domain of human fatty acid synthase (hFAS) [, , , , ]. It is classified as a small molecule inhibitor and has been investigated for its potential as an anticancer agent due to the overexpression of hFAS in cancer cells [, , , , , ]. GSK2194069 exhibits a high binding affinity for the KR domain, effectively inhibiting its enzymatic activity and disrupting fatty acid synthesis [, , , ].
GSK2194069 is a potent inhibitor of fatty acid synthase, an enzyme critical for the synthesis of fatty acids in various biological systems. This compound has garnered attention in cancer research due to its ability to disrupt lipid metabolism, which is often altered in cancer cells. GSK2194069 is classified as a fatty acid synthase inhibitor and has shown efficacy in reducing de novo fatty acid synthesis in multiple cancer cell lines.
GSK2194069 was developed by GlaxoSmithKline and is categorized under the class of fatty acid synthase inhibitors. It is also referred to as Fatty Acid Synthase Inhibitor II and has the CAS number 1332331-08-4. The compound has been studied extensively for its potential therapeutic applications in oncology, particularly for cancers that exhibit high levels of fatty acid synthesis.
The synthesis of GSK2194069 involves several key steps typically executed in a laboratory setting. The compound is synthesized using standard organic chemistry techniques, including:
GSK2194069 has a complex molecular structure characterized by several functional groups that contribute to its inhibitory activity against fatty acid synthase. The molecular formula for GSK2194069 is C22H24N4O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The three-dimensional conformation of GSK2194069 allows it to fit into the active site of fatty acid synthase, facilitating its role as an inhibitor.
GSK2194069 functions primarily through competitive inhibition of fatty acid synthase. The compound binds to the active site of the enzyme, preventing substrate access and thus inhibiting the catalytic activity necessary for fatty acid synthesis.
The mechanism by which GSK2194069 exerts its effects involves several biochemical processes:
Research indicates that GSK2194069 completely blocks de novo fatty acid synthesis in multiple cancer cell lines, confirming its potency as a therapeutic agent .
GSK2194069 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products intended for clinical use.
GSK2194069 has significant applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2